

Maralixibat's Impact on Quality of Life and Key Metrics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Maralixibat Chloride

CAS No.: 228113-66-4

Cat. No.: S533543

Get Quote

The following table summarizes the core quality of life (QoL) and efficacy data for maralixibat from clinical trials, primarily in patients with Alagille syndrome (ALGS).

Metric / Outcome	Clinical Trial / Context	Results & Findings	Statistical Significance & Notes
------------------	--------------------------	--------------------	----------------------------------

| **Itch Reduction (Pruritus)** | ICONIC trial (Phase 2, ALGS) [1] [2] | • **LS mean difference** in ItchRO(Obs) change (weeks 18-22): Favored maralixibat over placebo. • **LS mean difference** in ItchRO(Pt) change (weeks 18-22): **-1.98** (95% CI: -3.01 to -0.97). | **P = 0.0013** [2]. Correlated with clinically meaningful improvement [2]. | | **Health-Related Quality of Life (HRQoL)** | ICONIC trial sub-analysis (ALGS) [1] [3] | • **Multidimensional Fatigue Score**: Change of **+25.8** for responders vs. **-3.1** for non-responders. • **Family Impact Score**: Responders saw an average increase of **16.9 points** over 48 weeks. | **P = 0.03** for fatigue [1]. **P = 0.05** for Family Impact [1]. | | **Serum Bile Acid (sBA) Reduction** | ICONIC trial (ALGS) [2] | • **LS mean difference** in sBA change (weeks 18-22): **-117.28 $\mu\text{mol/L}$** (95% CI: -211.70 to -23.10). | **P = 0.0464** [2]. Key biochemical marker of efficacy. | | **Treatment Response Rate** | ICONIC trial (ALGS) [1] | 74% (20/27) of patients achieved a pruritus treatment response (≥ 1 -point reduction in ItchRO[Obs]) at Week 48. | Defined a priori; response was associated with greater HRQoL improvements [1]. |

Side-by-Side: Maralixibat vs. Odevixibat

For researchers, an indirect treatment comparison (ITC) provides insights into how maralixibat compares with odeixibat, another ileal bile acid transporter (IBAT) inhibitor, in treating Progressive Familial Intrahepatic Cholestasis (PFIC) [4] [5]. The following table outlines the key comparative findings.

Comparison Parameter	Maralixibat	Odeixibat (120 µg/kg)	Estimated Difference & Significance
sBA Response Rate	Significantly higher proportion of responders.	Lower proportion of responders.	Treatment Difference: +32.3% (95% CI: 1.1% to 63.4%); P = 0.043 [4] [5].
Change in sBA Concentration	Greater reduction from baseline.	Lesser reduction from baseline.	Point estimates favored maralixibat [4] [5].
Change in Total Bilirubin	Greater reduction from baseline.	Lesser reduction from baseline.	Point estimates favored maralixibat [4].

| **Safety Profile (AE Severity)** | Milder adverse events (AEs). | More moderate and severe AEs. | • **Mild AEs:** 75% (Maralixibat) vs. 45% (Odeixibat). • **Severe AEs:** 0% (Maralixibat) vs. 7% (Odeixibat) [4] [5]. | **Liver Enzymes (ALT, AST, GGT)** | No significant difference from odeixibat. | No significant difference from maralixibat. | No statistically significant differences observed in the ITC [4]. |

Detailed Experimental Protocols

To ensure reproducibility and provide depth for a professional audience, here are the methodologies for the key experiments and analyses cited.

1. ICONIC Trial Design (Maralixibat in ALGS) [1] [2] [6]

- **Trial Identifier:** NCT02160782 (ClinicalTrials.gov).
- **Study Design:** A Phase 2 study with a 4-week, double-blind, placebo-controlled, randomized withdrawal period, followed by an open-label extension.
- **Participants:** Children with Alagille syndrome and moderate-to-severe pruritus.
- **Intervention:** Treatment with maralixibat.
- **Key Efficacy Endpoints:**
 - **Primary:** Change in fasting **serum bile acid (sBA)** levels from Week 18 to Week 22.

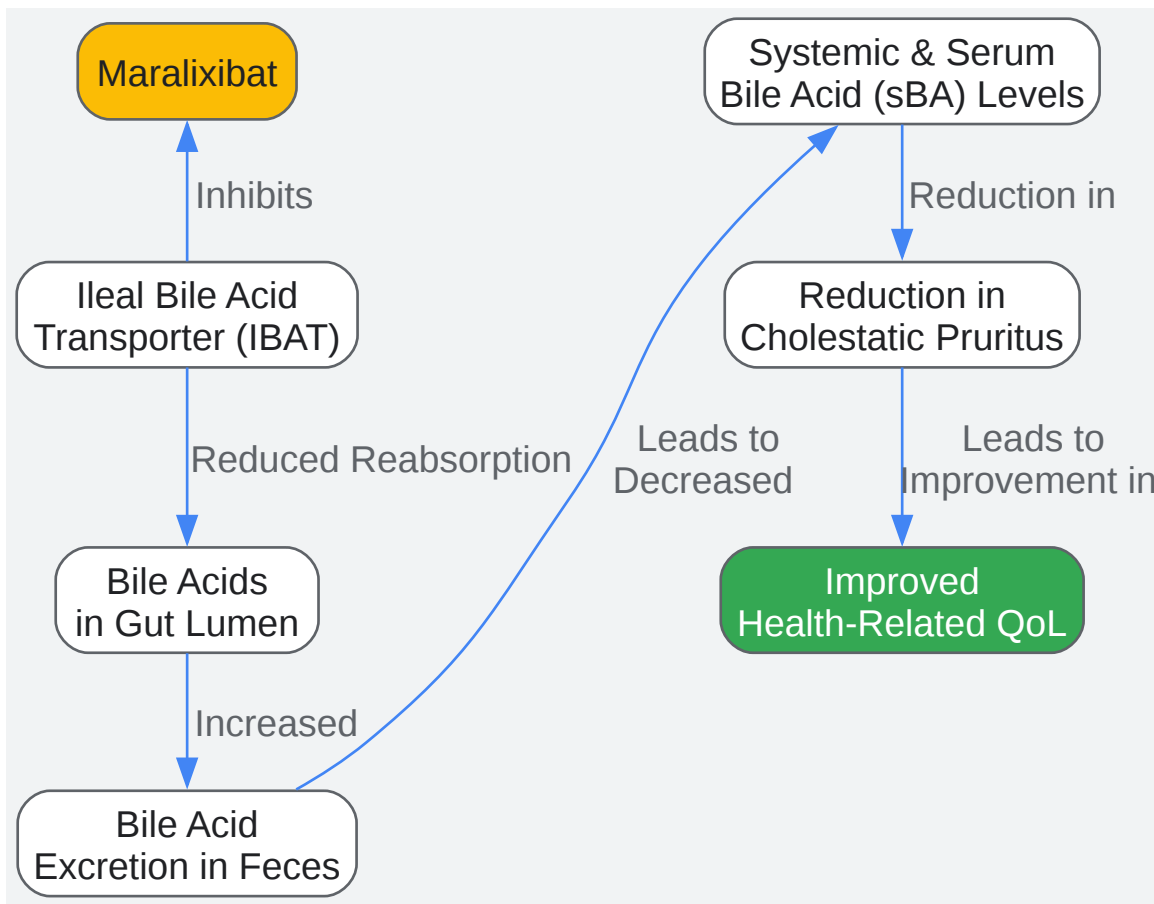
- **Secondary:** Change in pruritus as measured by **Itch Reported Outcome** scales (both Observer-reported [ItchRO(Obs)] and Patient-reported [ItchRO(Pt)]), and change in liver enzymes.
- **Statistical Analysis:**
 - **Primary Analysis:** Analysis of Covariance (ANCOVA), with treatment group as a fixed effect and baseline value as a covariate [6].
 - **Handling Missing Data:** Techniques included **Last Observation Carried Forward (LOCF)** and **Mixed Model for Repeated Measures (MMRM)** for sensitivity analyses [6].
- **Quality of Life Assessment:**
 - **Tools:** Pediatric Quality of Life Inventory (PedsQL) Generic Core, Family Impact, and Multidimensional Fatigue scales.
 - **Administration:** Collected via caregiver report.
 - **Minimal Clinically Important Difference (MCID):** Defined as 4 to 5 points, depending on the scale [1].

2. Indirect Treatment Comparison (Maralixibat vs. Odevixibat) [4] [5]

- **Objective:** To generate comparative efficacy and safety estimates in the absence of a head-to-head trial.
- **Analytical Method:** Anchored Indirect Treatment Comparison (ITC) using the placebo arms from each drug's respective trial to provide a common reference.
- **Data Sources:**
 - **Maralixibat:** Patient-level data from the **MARCH-PFIC** trial (N=16 maralixibat, N=19 placebo).
 - **Odevixibat:** Published aggregate data from the **PEDFIC-1** trial (N=42 odevixibat, N=20 placebo).
- **Compared Endpoints:** Proportion of patients achieving an sBA response and change from baseline in sBA concentration.
- **Adjustments:** Analyses were robust to adjustments for imbalances in patient demographic characteristics between the two trial populations.

Mechanism of Action: Maralixibat's Signaling Pathway

The diagram below illustrates the pharmacological pathway through which maralixibat improves the symptoms of cholestatic liver disease.



[Click to download full resolution via product page](#)

The pathway shows how maralixibat's action at the IBAT protein in the ileum disrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion [7]. This reduction in systemic bile acid levels is correlated with the alleviation of pruritus, which in turn drives the improvements in health-related quality of life observed in the clinical data [1] [8].

Conclusion

In summary, the data demonstrates that maralixibat provides **clinically meaningful and statistically significant improvements** in pruritus and key quality of life domains for patients with cholestatic liver diseases like ALGS. When indirectly compared to odeixibat, maralixibat shows a potential for a **superior serum bile acid response** and a **favorable safety profile** with milder adverse events.

[Need Custom Synthesis?](#)

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Treatment Response in Alagille Syndrome is Associated... Maralixibat [pubmed.ncbi.nlm.nih.gov]
2. Maralixibat (Livmarli) - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
3. Maralixibat Treatment Response in Alagille Syndrome is ... [sciencedirect.com]
4. Indirect Comparison of Maralixibat and Odevixibat for the ... [sciencedirect.com]
5. Indirect Comparison of Maralixibat and Odevixibat for the ... [pubmed.ncbi.nlm.nih.gov]
6. Table 11, Statistical Analysis of Efficacy End Points in the ... [ncbi.nlm.nih.gov]
7. Maralixibat: Uses, Interactions, Mechanism of Action [go.drugbank.com]
8. Clinical Review - Maralixibat (Livmarli) - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Maralixibat's Impact on Quality of Life and Key Metrics].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533543#maralixibat-quality-of-life-improvement-metrics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com